

Crosstide Peptide: A Deep Dive into its Function as a Kinase Substrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic, 11-amino-acid peptide that has become an invaluable tool in cellular signaling research and drug discovery. Derived from the phosphorylation site of glycogen synthase kinase- 3β (GSK- 3β), its primary function is to serve as a highly specific and efficient substrate for a key group of protein kinases. This technical guide provides an in-depth exploration of the function of **Crosstide**, its role in critical signaling pathways, and detailed methodologies for its use in quantitative kinase assays.

Core Function: A Substrate for Key Serine/Threonine Kinases

Crosstide's amino acid sequence, Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG), is specifically recognized and phosphorylated by several important serine/threonine kinases. This property allows researchers to accurately measure the enzymatic activity of these kinases in various experimental settings.

The primary kinases that phosphorylate **Crosstide** are:

• Akt (Protein Kinase B): A central node in cellular signaling, Akt is involved in regulating cell survival, proliferation, metabolism, and angiogenesis. **Crosstide** is an excellent substrate for all Akt isoforms (Akt1, Akt2, and Akt3).



- MAPK-activated protein kinase-1 (MAPKAP-K1 or RSK): A downstream effector of the MAPK/ERK signaling pathway, RSK plays a role in cell growth, proliferation, and survival.
- p70 S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is a downstream target of the PI3K/Akt/mTOR signaling pathway.

The phosphorylation of the second serine residue in the **Crosstide** sequence (Ser-6) by these kinases is the basis for its use in a variety of kinase assays.

Quantitative Data

While **Crosstide** is widely used as a qualitative and semi-quantitative substrate, specific kinetic parameters can be context-dependent and vary based on assay conditions. However, some quantitative data has been reported in the literature.



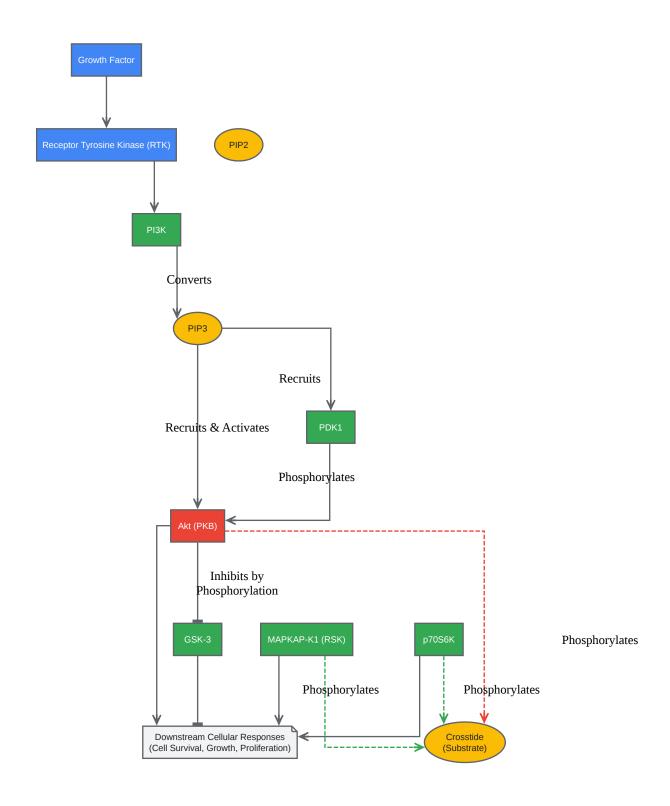
Kinase	Parameter	Value	Notes
Akt2 (wildtype GST- tagged)	Initial Velocity	16 pmol phosphate/min/μg enzyme	This value provides a baseline for the rate of Crosstide phosphorylation by Akt2.[1]
Akt2 (mutant GST- AKT2T/E,S/D)	Initial Velocity	85 pmol phosphate/min/μg kinase	This represents a 5- fold increase in activity compared to the wildtype enzyme, demonstrating Crosstide's utility in detecting changes in kinase activity.[1]
Akt	General	Comparable substrate to CSP(4-14) peptide	A study comparing Crosstide to another Akt substrate, CSP(4- 14), found them to be comparable in terms of phosphorylation efficiency.[2]

It is important to note that comprehensive Km and Vmax values for **Crosstide** with its primary interacting kinases are not consistently reported across the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Signaling Pathway Involvement

Crosstide's utility stems from its connection to the PI3K/Akt/GSK-3 signaling pathway, a critical cascade that governs numerous cellular processes.





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Figure 1: Simplified PI3K/Akt signaling pathway showing **Crosstide** as a substrate for Akt, p70S6K, and MAPKAP-K1.

In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3. **Crosstide**, being a peptide mimic of the GSK-3 phosphorylation site, serves as an in vitro and in situ reporter for the activity of Akt and other related kinases like p70S6K and MAPKAP-K1.

Experimental Protocols

Crosstide is amenable to various kinase assay formats. The choice of protocol depends on the available equipment, desired throughput, and sensitivity.

Radiometric Kinase Assay (32P)

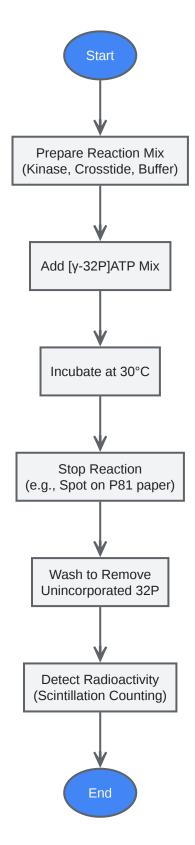
This classic and highly sensitive method measures the incorporation of a radioactive phosphate group from [y-32P]ATP into the **Crosstide** peptide.

Methodology:

- Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., immunoprecipitated Akt from cell lysates), Crosstide peptide (e.g., 30 μM), and a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[3]
- Initiation: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP (e.g., final concentration of 500 μM ATP).[3]
- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
- Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).
- Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.[3]



• Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.





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Figure 2: General workflow for a radiometric kinase assay using Crosstide.

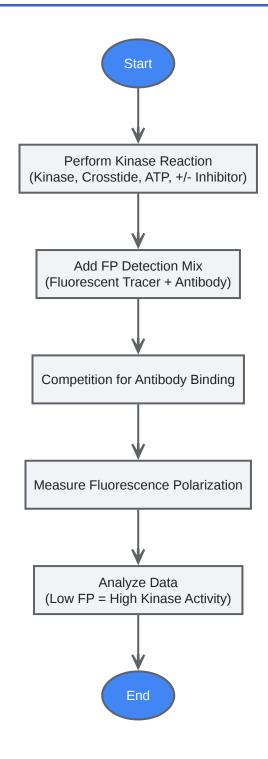
Fluorescence Polarization (FP) Kinase Assay

This non-radioactive, homogeneous assay format is well-suited for high-throughput screening of kinase inhibitors. It measures the change in the polarization of fluorescently labeled **Crosstide** upon phosphorylation.

Methodology:

- Reaction Components: The assay requires a fluorescently labeled Crosstide tracer (phosphopeptide) and a phospho-specific antibody that binds to the phosphorylated Crosstide.
- Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, unlabeled **Crosstide** substrate, and ATP. If screening for inhibitors, the test compounds are also included at this stage.
- Detection: After the kinase reaction, add a mixture of the fluorescently labeled Crosstide tracer and the phospho-specific antibody.
- Competition: The phosphorylated Crosstide produced in the kinase reaction competes with the fluorescent tracer for binding to the antibody.
- Measurement: Measure the fluorescence polarization. High kinase activity results in a large amount of phosphorylated **Crosstide**, which displaces the fluorescent tracer from the antibody, leading to a low polarization signal. Conversely, low kinase activity results in a high polarization signal.[4]





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Figure 3: General workflow for a fluorescence polarization kinase assay using Crosstide.

Applications in Research and Drug Development

The specific and reliable nature of **Crosstide** as a kinase substrate makes it a versatile tool with numerous applications:



- Basic Research: Elucidating the regulation and function of Akt, RSK, and p70S6K in various cellular contexts.
- Drug Discovery: High-throughput screening for inhibitors of Akt and related kinases, which are important targets in cancer, diabetes, and inflammatory diseases.
- Biochemical Characterization: Determining the kinetic properties of novel kinases or kinase mutants.
- Validation of Cellular Assays: Providing a robust in vitro benchmark for kinase activity measured in more complex cellular systems.

Conclusion

Crosstide peptide is a cornerstone tool for researchers investigating key signaling pathways involved in cell growth, survival, and metabolism. Its well-defined sequence and specificity as a substrate for Akt, MAPKAP-K1, and p70S6K, combined with its compatibility with diverse assay formats, ensure its continued relevance in both fundamental research and the development of novel therapeutics. This guide provides a comprehensive overview of its function and application, empowering researchers to effectively utilize this valuable reagent in their studies.

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